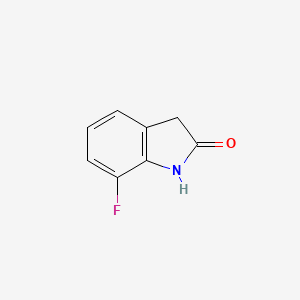
7-Fluorooxindol
Übersicht
Beschreibung
7-Fluorooxindole is a reagent used in chemical synthesis . It has been used in the synthesis of compounds for treating anxiety and bipolar disorders .
Synthesis Analysis
Diethyl 2-fluoromalonate ester is used as a building block for the synthesis of 2-fluoro-2-arylacetic acid and fluorooxindole derivatives . The strategy involves nucleophilic aromatic substitution reactions with ortho-fluoronitrobenzene substrates, followed by decarboxylation, esterification, and reductive cyclisation processes .Molecular Structure Analysis
The molecular formula of 7-Fluorooxindole is C8H6FNO . The IUPAC name is 7-fluoro-1,3-dihydroindol-2-one .Physical And Chemical Properties Analysis
7-Fluorooxindole is a red to brown powder . It has a molecular weight of 151.14 g/mol . The melting point is 188-190°C, and the predicted boiling point is 297.9±40.0 °C . The predicted density is 1.311±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Antivirulenzmittel
7-Fluorooxindol wurde als Verbindung identifiziert, die die Biofilmbildung und die Hämolyse von Blut hemmt, ohne das Wachstum von planktonischen P. aeruginosa-Zellen zu hemmen, was auf sein Potenzial als Antivirulenzmittel hindeutet .
Organokatalyse
Diese Verbindung kann in organokatalytischen Prozessen verwendet werden, wie z. B. der asymmetrischen Michael-Addition an para-Chinonmethide unter Phasentransferbedingungen .
Grüne Chemie
This compound könnte an Anwendungen der grünen Chemie beteiligt sein, insbesondere in der organischen Synthese unter Verwendung von Mikrowellenbestrahlung, wasser- und lösungsmittelfreier Synthese oder Nanopartikel als Katalysatoren .
Wirkmechanismus
Target of Action
7-Fluorooxindole, also known as 7-fluoroindolin-2-one, primarily targets the opportunistic human pathogen Pseudomonas aeruginosa . This bacterium is known for its resistance to antibiotics and is particularly harmful to cystic fibrosis patients .
Mode of Action
7-Fluorooxindole operates by regulating bacterial virulence rather than suppressing growth, which can lead to drug resistance . It inhibits biofilm formation and blood hemolysis without inhibiting the growth of planktonic P. aeruginosa cells . Moreover, it significantly reduces the production of quorum-sensing (QS)-regulated virulence factors .
Biochemical Pathways
The compound affects several biochemical pathways. It markedly reduces the production of QS-regulated virulence factors such as 2-heptyl-3-hydroxy-4 (1 H )-quinolone, pyocyanin, rhamnolipid, and two siderophores, pyoverdine and pyochelin . It also suppresses swarming motility, protease activity, and the production of a polymeric matrix in P. aeruginosa .
Pharmacokinetics
Its ability to inhibit biofilm formation and reduce the production of qs-regulated virulence factors suggests that it can effectively reach and interact with its bacterial targets .
Result of Action
The result of 7-Fluorooxindole’s action is a significant reduction in the virulence of P. aeruginosa. By inhibiting biofilm formation and reducing the production of QS-regulated virulence factors, it decreases the bacterium’s ability to cause persistent infections .
Action Environment
aeruginosa, such as nutrient availability and the presence of other microbial species, could potentially influence the compound’s effectiveness .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
7-Fluorooxindole plays a significant role in biochemical reactions, particularly in the inhibition of biofilm formation and blood hemolysis in Pseudomonas aeruginosa . It interacts with various biomolecules, including quorum-sensing-regulated virulence factors such as 2-heptyl-3-hydroxy-4(1H)-quinolone, pyocyanin, rhamnolipid, pyoverdine, and pyochelin . These interactions are crucial for its antivirulence properties, as 7-Fluorooxindole suppresses swarming motility, protease activity, and the production of a polymeric matrix in Pseudomonas aeruginosa .
Cellular Effects
7-Fluorooxindole has notable effects on various types of cells and cellular processes. It inhibits biofilm formation and reduces the production of virulence factors in Pseudomonas aeruginosa without affecting the growth of planktonic cells . This compound also suppresses swarming motility and protease activity, which are essential for the pathogenicity of Pseudomonas aeruginosa . Additionally, 7-Fluorooxindole does not increase antibiotic resistance, making it a potential candidate for antivirulence therapy .
Molecular Mechanism
The molecular mechanism of 7-Fluorooxindole involves its interaction with quorum-sensing-regulated virulence factors in Pseudomonas aeruginosa . It inhibits the production of these factors, thereby reducing the bacterium’s ability to form biofilms and produce toxins . This inhibition is achieved through the suppression of swarming motility, protease activity, and the production of a polymeric matrix . Unlike natural indole compounds, 7-Fluorooxindole does not increase antibiotic resistance, making it a promising antivirulence agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Fluorooxindole have been observed over time. It has been shown to inhibit biofilm formation and reduce virulence factor production in Pseudomonas aeruginosa within 24 hours . The compound’s stability and degradation over time have not been extensively studied, but its consistent antivirulence effects suggest that it remains active for a significant duration .
Dosage Effects in Animal Models
The effects of 7-Fluorooxindole at different dosages in animal models have not been extensively studied. Its antivirulence properties suggest that it could be effective at relatively low doses . Understanding the dosage effects in animal models is crucial for developing safe and effective therapeutic applications of 7-Fluorooxindole .
Metabolic Pathways
7-Fluorooxindole is involved in metabolic pathways related to the inhibition of quorum-sensing-regulated virulence factors in Pseudomonas aeruginosa . It interacts with enzymes and cofactors involved in the production of these factors, thereby reducing their levels and inhibiting biofilm formation .
Transport and Distribution
The transport and distribution of 7-Fluorooxindole within cells and tissues have not been extensively studied. Its ability to inhibit biofilm formation and reduce virulence factor production in Pseudomonas aeruginosa suggests that it can effectively penetrate bacterial cells and interact with intracellular targets .
Subcellular Localization
The subcellular localization of 7-Fluorooxindole has not been extensively studied. Its ability to inhibit biofilm formation and reduce virulence factor production in Pseudomonas aeruginosa suggests that it may localize to specific compartments or organelles within bacterial cells .
Eigenschaften
IUPAC Name |
7-fluoro-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c9-6-3-1-2-5-4-7(11)10-8(5)6/h1-3H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUIOEOYZHJLEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)F)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395694 | |
| Record name | 7-Fluorooxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71294-03-6 | |
| Record name | 7-Fluoro-1,3-dihydro-2H-indol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71294-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Fluoro-2-oxindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071294036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Fluorooxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-fluoro-1,3-dihydro-2H-indol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.201.450 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


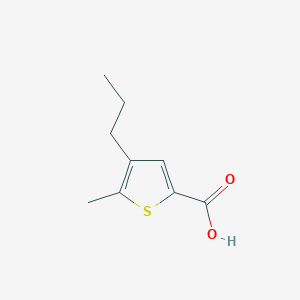
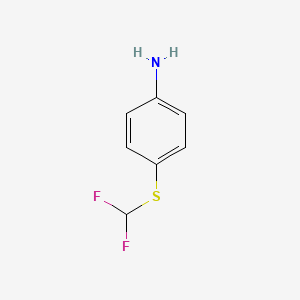

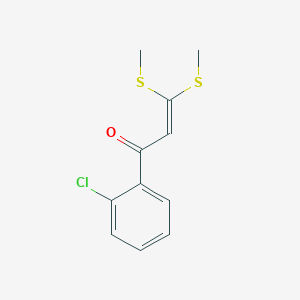

![4-chloro-3-nitrobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone](/img/structure/B1364566.png)

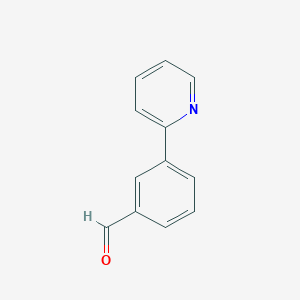
![Methyl 2-amino-7-methoxy-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B1364586.png)
![2-(4-Chlorophenyl)-3-[3-(trifluoromethyl)anilino]acrylonitrile](/img/structure/B1364588.png)
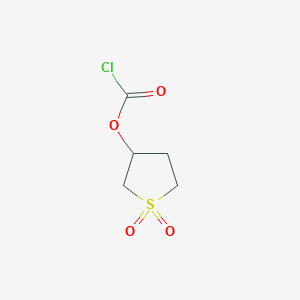

![4-[4-(Methacryloyloxy)butoxy]benzenecarboxylic acid](/img/structure/B1364597.png)